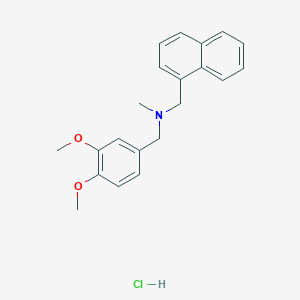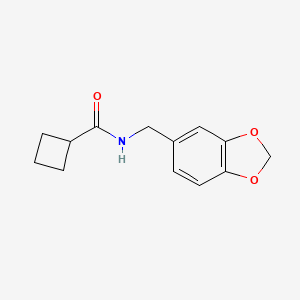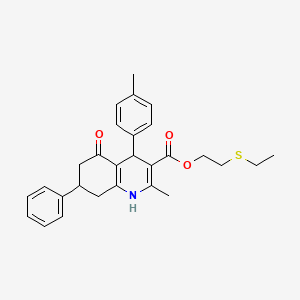![molecular formula C20H21N3O3 B5182016 5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine](/img/structure/B5182016.png)
5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-nitroquinoline with 2-(4-propylphenoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as stannous chloride dihydrate (SnCl2·2H2O) or indium powder .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoxaline: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine stands out due to its unique combination of a nitro group, a quinoline core, and a propylphenoxyethyl side chain
Propiedades
IUPAC Name |
5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-4-15-6-8-16(9-7-15)26-14-13-21-18-10-11-19(23(24)25)17-5-3-12-22-20(17)18/h3,5-12,21H,2,4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWVECJLYINJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B5181947.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)
![2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B5181963.png)
![2-(4-METHOXYPHENYL)-N-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]BUTYL}ACETAMIDE](/img/structure/B5181965.png)
![1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5181972.png)


![[1-[(3-methylthiophen-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B5182005.png)
![4-methoxy-N-[(Z)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5182032.png)
![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)
![[1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidin-4-yl]-thiomorpholin-4-ylmethanone](/img/structure/B5182045.png)
![N-[1-(2-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-N-(4-METHYL-1-PHTHALAZINYL)AMINE](/img/structure/B5182051.png)

![N-[3-(DIMETHYLAMINO)PROPYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5182061.png)
